molecular formula C7H10F3NO B15240328 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one

Cat. No.: B15240328
M. Wt: 181.16 g/mol
InChI Key: HENDXJSDIBYSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one (CAS 1849263-81-5) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research . This compound, with a molecular formula of C7H10F3NO and a molecular weight of 181.16 g/mol, features a pyrrolidine group and a trifluoromethyl ketone moiety . The presence of the trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for developing novel bioactive molecules . Structurally related compounds featuring the 1,1,1-trifluoro-3-hydroxypropan-2-yl group have been investigated in patented research as key intermediates in the synthesis of MagL (Monoacylglycerol Lipase) inhibitors, indicating the potential of this chemical class in neurological and therapeutic applications . As a ketone derivative, it serves as a versatile synthon for further chemical transformations, including reduction to alcohol analogs or nucleophilic addition reactions . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

1,1,1-trifluoro-3-pyrrolidin-2-ylpropan-2-one

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6(12)4-5-2-1-3-11-5/h5,11H,1-4H2

InChI Key

HENDXJSDIBYSKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one typically involves the reaction of a trifluoromethyl ketone with a pyrrolidine derivative. One common method includes the use of 1,1,1-trifluoroacetone and pyrrolidine under specific reaction conditions to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrrolidine ring can influence its overall conformation and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Pyrrolidine-Based Analogs

  • Norhygrine (1-(Pyrrolidin-2-yl)propan-2-one): Molecular Formula: C₇H₁₃NO (No trifluoro group). Properties: A naturally occurring pyrrolidinone alkaloid isolated from Ziziphus mauritiana bark.
  • 1,1,1-Trifluoro-3-(3-hydroxypyrrolidin-1-yl)propan-2-one: Molecular Formula: C₇H₁₀F₃NO₂.

Pyridine-Based Analogs

  • 1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one: Molecular Formula: C₈H₆F₃NO. Properties: Melting point = 112–113°C; stored under inert atmosphere (2–8°C). This derivative is used in coordination chemistry and catalysis . Safety: Classified with hazard statements H315-H319 (skin/eye irritation) .
  • 1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one: Molecular Formula: C₉H₈F₃NO.

Sulfur-Containing Analogs

  • 1,1,1-Trifluoro-3-(octylsulfanyl)acetone :

    • Molecular Formula : C₁₁H₁₉F₃OS.
    • Properties : The long alkyl chain (octylsulfanyl) enhances hydrophobicity, making it suitable for lipid-based formulations or membrane studies. Lacks the basic amine group of pyrrolidine, reducing its solubility in polar solvents .
  • 1,1,1-Trifluoro-3-(methylsulfanyl)propan-2-one :

    • Molecular Formula : C₄H₅F₃OS.
    • Key Difference : A smaller sulfur substituent (methylsulfanyl) increases volatility and reactivity in thiol-exchange reactions compared to bulkier analogs .

Heterocyclic Analogs

  • 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one :
    • Molecular Formula : C₇H₇F₃N₂O.
    • Properties : The pyrazole ring (aromatic, two nitrogen atoms) introduces distinct electronic and coordination properties. Likely used in agrochemical or pharmaceutical research due to pyrazole’s prevalence in bioactive molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Notable Applications
1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one C₈H₁₀F₃NO 205.17 Pyrrolidine N/A Medicinal chemistry intermediate
Norhygrine C₇H₁₃NO 127.18 Pyrrolidine (no CF₃) N/A Natural product research
1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-one C₈H₆F₃NO 189.14 Pyridine 112–113 Coordination chemistry
1,1,1-Trifluoro-3-(octylsulfanyl)acetone C₁₁H₁₉F₃OS 256.33 Octylsulfanyl N/A Lipid-based formulations
1,1,1-Trifluoro-3-(1-methylpyrazol-4-yl)propan-2-one C₇H₇F₃N₂O 208.14 Pyrazole N/A Agrochemical research

Key Findings and Implications

  • Electronic Effects : The trifluoromethyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions or condensations .
  • Biological Relevance : Pyrrolidine derivatives exhibit enzyme inhibition (e.g., DNAse I), while pyridine analogs are explored in metal-ligand complexes .
  • Solubility and Stability : Sulfur-containing analogs are more lipophilic, whereas hydroxylated pyrrolidine derivatives improve aqueous solubility .

Biological Activity

1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 183.17 g/mol
  • IUPAC Name : 1,1,1-trifluoro-3-(pyrrolidin-2-yl)propan-2-one
  • CAS Number : 959045-77-3

The biological activity of 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with enzymes and receptors. This compound has been studied for its potential as an enzyme inhibitor and in modulating metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains. In studies comparing the efficacy of different pyrrolidine derivatives, those with trifluoromethyl groups demonstrated enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

CompoundMIC (µg/mL)Activity
Trifluoro derivative0.125MRSA
Standard Vancomycin0.5MRSA

Anticancer Properties

In vitro studies have suggested that 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Mechanistic studies indicated that it may inhibit cell proliferation by interfering with specific signaling pathways involved in cancer progression.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one. The results demonstrated a significant reduction in bacterial growth compared to controls, suggesting its potential as a lead compound for developing new antibiotics.

Evaluation of Anticancer Activity

Another study focused on the anticancer activity of this compound against human cancer cell lines. The findings indicated that treatment with 1,1,1-Trifluoro-3-(pyrrolidin-2-yl)propan-2-one resulted in a dose-dependent decrease in cell viability and an increase in apoptosis markers.

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